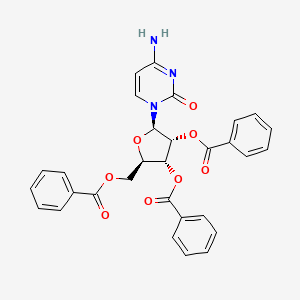

Cytidine 2',3',5'-tribenzoate

Description

Context of Protected Nucleosides in Modern Organic and Nucleic Acid Chemistry

In the realm of contemporary organic and nucleic acid chemistry, the synthesis of oligonucleotides and their analogues is a cornerstone for both research and therapeutic applications. alfachemic.comtcichemicals.com This intricate process relies heavily on the use of protected nucleosides, which are chemically modified versions of natural nucleosides where reactive functional groups, such as hydroxyl and amino groups, are temporarily masked by protecting groups. alfachemic.com This strategy is essential to prevent undesired side reactions, such as alkylation and oxidation, during the stepwise assembly of the nucleic acid chain. alfachemic.com

The Role of Benzoyl Protecting Groups in Ribonucleoside Functionalization

Benzoyl (Bz) groups are a common choice for protecting the exocyclic amino groups of nucleobases, such as the N4 position in cytosine. wikipedia.org This protection is readily achieved and can be reversed under basic conditions, often using aqueous or gaseous ammonia (B1221849) or methylamine (B109427). wikipedia.org In the context of ribonucleosides, benzoyl groups can also be employed to protect the hydroxyl functions of the ribose sugar.

The use of benzoyl groups as protecting agents for the 2'-hydroxyl group of ribonucleosides has proven particularly advantageous. oup.com This selective protection allows for the differentiation between the 2'- and 3'-hydroxyl groups, a key challenge in RNA synthesis. oup.com The strategic benzoylation of the 2'-hydroxyl group facilitates the preparation and isolation of both DNA and RNA fragments. oup.com While the benzoyl group is stable enough to withstand the conditions of oligonucleotide synthesis, it can be removed during the final deprotection steps.

Significance of Cytidine (B196190) 2',3',5'-tribenzoate as a Key Synthetic Precursor

Cytidine 2',3',5'-tribenzoate is a pivotal intermediate in the synthesis of various biologically significant molecules. chemicalbook.com With its hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar protected by benzoyl groups, this compound provides a stable and versatile platform for further chemical modifications.

A notable application of this precursor is in the synthesis of antiviral and antitumor nucleoside analogues. chemicalbook.commedchemexpress.com For instance, it can serve as a starting material for the production of drugs like cytarabine (B982) and zalcitabine. chemicalbook.com The protected nature of this compound allows for specific modifications to be made to the cytosine base or for its conversion into other nucleosides, such as uridine (B1682114) derivatives. chemicalbook.com For example, 5-(Acetyl-O-methyl-13C,d2)-4-O-methyl-uridine 2',3',5'-Tribenzoate, an intermediate in the synthesis of a labeled version of 5-Hydroxymethylcytidine, highlights the utility of such tribenzoate-protected nucleosides. labmix24.com The ability to selectively deprotect the benzoyl groups provides access to a wide array of functionalized nucleosides that are crucial for drug discovery and development.

Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 23624-64-8 | C37H29N3O9 | 659.64 |

| 2'-C-Methylthis compound | 640725-69-5 | C31H27N3O8 | 569.56 |

| 2'-C-Methyluridine 2',3',5'-tribenzoate | 23643-36-9 | C31H26N2O9 | 570.55 |

| 5-(Acetyl-O-methyl-13C,d2)-4-O-methyl-uridine 2',3',5'-Tribenzoate | Not Available | Not Available | Not Available |

| N-benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine | Not Available | Not Available | Not Available |

| Cytarabine | Not Available | Not Available | Not Available |

| Zalcitabine | Not Available | Not Available | Not Available |

| 5-Hydroxymethylcytidine | Not Available | Not Available | Not Available |

| Uridine | Not Available | Not Available | Not Available |

| Cytidine | 65-46-3 | C9H13N3O5 | 243.22 |

| N4-acetylcytosine | Not Available | Not Available | Not Available |

| 1-chlorotriphenylformylribose | Not Available | Not Available | Not Available |

| Tetraacetyl ribose | Not Available | Not Available | Not Available |

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25N3O8/c31-23-16-17-33(30(37)32-23)26-25(41-29(36)21-14-8-3-9-15-21)24(40-28(35)20-12-6-2-7-13-20)22(39-26)18-38-27(34)19-10-4-1-5-11-19/h1-17,22,24-26H,18H2,(H2,31,32,37)/t22-,24-,25-,26-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTGQFREGXHRAN-VNSJUHMKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cytidine 2 ,3 ,5 Tribenzoate

Strategies for Regioselective and Perbenzoylation of Cytidine (B196190)

The benzoylation of cytidine presents a challenge in achieving selectivity between the 2', 3', and 5'-hydroxyl groups, as well as the N4-amino group. Two main strategies are employed: direct acylation to achieve perbenzoylation and a stepwise approach involving temporary protecting groups.

Direct Acylation Procedures

Direct acylation aims to benzoylate all three hydroxyl groups, and often the exocyclic amino group, in a single step. This is typically achieved by using a significant excess of the benzoylating agent in the presence of a suitable base. A highly effective method for the perbenzoylation of nucleosides involves the use of benzoyl cyanide with a catalytic amount of 4-dimethylaminopyridine (DMAP) in pyridine. This system has been shown to lead to the formation of the perbenzoylated product in high yields. For instance, the use of 8.0 equivalents of benzoyl cyanide can result in a 96.5% yield of the perbenzoylated product. researchgate.net

Another common benzoylating agent is benzoyl chloride, often used in pyridine which acts as both a solvent and a base to neutralize the HCl byproduct. researchgate.net The Schotten-Baumann reaction conditions, which utilize benzoyl chloride in the presence of an aqueous base, can also be adapted for this purpose.

It is important to note that direct acylation can sometimes lead to a mixture of products, including partially benzoylated cytidines and the N4-benzoylated derivative. The reactivity of the different hydroxyl groups generally follows the order 5'-OH > 2'-OH > 3'-OH, due to steric hindrance.

Stepwise Protection via Orthoester Intermediates for Hydroxyl Groups

A more controlled approach to achieving specific benzoylation patterns involves the stepwise protection of the hydroxyl groups. While direct evidence for the use of orthoesters for the sole purpose of stepwise benzoylation to yield the 2',3',5'-tribenzoate is not extensively documented in readily available literature, the principle of using temporary protecting groups is well-established in nucleoside chemistry.

Orthoesters are commonly employed as protecting groups for the 2'-hydroxyl group in the synthesis of ribonucleotides. This strategy allows for the selective modification of other positions. A hypothetical stepwise synthesis of Cytidine 2',3',5'-tribenzoate could involve the following conceptual steps:

Selective protection of the 2' and 3'-hydroxyl groups: This could potentially be achieved using an orthoesterification reaction, forming a cyclic orthoester across the cis-diol system of the ribose.

Benzoylation of the 5'-hydroxyl group: With the 2' and 3' positions blocked, the primary 5'-hydroxyl group can be selectively benzoylated.

Removal of the orthoester protecting group: The orthoester can then be selectively removed under acidic conditions to liberate the 2' and 3'-hydroxyl groups.

Benzoylation of the 2' and 3'-hydroxyl groups: The final step would involve the benzoylation of the newly exposed hydroxyl groups to yield the desired this compound.

Reaction Conditions and Optimization Parameters

The efficiency and selectivity of the benzoylation of cytidine are highly dependent on the reaction conditions. Careful optimization of solvent systems, temperature, and the stoichiometry of reagents and catalysts is crucial for maximizing the yield of the desired tribenzoate.

Solvent Systems and Temperature Control

Pyridine is a widely used solvent for benzoylation reactions as it also serves as a base. Other solvents such as dichloromethane (DCM) and acetonitrile can also be employed, often in the presence of a non-nucleophilic base like triethylamine. The choice of solvent can influence the solubility of the reactants and the reaction rate.

Temperature plays a critical role in controlling the reaction. While some benzoylations can proceed at room temperature, elevated temperatures can increase the reaction rate but may also lead to the formation of side products. For instance, in some chemoselective acylation studies, reactions are carried out at 50°C. nih.gov Conversely, lower temperatures may be used to enhance selectivity. The optimal temperature must be determined empirically for each specific reaction system.

Catalytic Systems and Reagent Stoichiometry in Benzoylation Reactions

Catalysts are often employed to accelerate benzoylation reactions. 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for acylation reactions, working by forming a highly reactive N-acylpyridinium intermediate.

The stoichiometry of the benzoylating agent is a key parameter in achieving perbenzoylation. A significant excess of the benzoylating agent, such as benzoyl chloride or benzoyl cyanide, is typically required to drive the reaction to completion and ensure all three hydroxyl groups are benzoylated. For example, studies have shown that using 8.0 equivalents of benzoyl cyanide is effective for perbenzoylation. researchgate.net The optimization of stoichiometry is crucial to avoid incomplete reactions or the formation of unwanted byproducts.

| Entry | Benzoylating Agent (equiv.) | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Selectivity (O:N) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | Bz₂O (1.2) | DMAP (20) | N-methylmorpholine (1.5) | CHCl₃ | rt | 24 | 99:1 | 99 |

| 2 | Bz₂O (1.2) | - | - | CHCl₃ | rt | 24 | 1:99 | 17 |

| 3 | Bz₂O (1.5) | - | - | CHCl₃ | 50 | 16 | - | - |

This table illustrates the impact of different reaction parameters on the chemoselectivity and yield of benzoylation of a deoxycytidine analog, providing insights applicable to the benzoylation of cytidine. nih.gov

Advanced Purification Techniques for Isolation and Purity Enhancement

The purification of this compound from the reaction mixture is essential to remove unreacted starting materials, partially benzoylated byproducts, and other impurities. Advanced purification techniques are often necessary to achieve the high purity required for subsequent applications.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of acylated nucleosides. sigmaaldrich.comteledynelabs.com Reversed-phase HPLC, using a C18 column with a suitable mobile phase gradient (e.g., acetonitrile/water), can effectively separate the desired tribenzoate from less and more polar impurities. nih.gov The use of volatile buffers in the mobile phase can facilitate the recovery of the purified compound. nih.gov

Crystallization is another crucial technique for obtaining highly pure this compound. After chromatographic purification, the product can be crystallized from a suitable solvent or solvent mixture. The choice of solvent is critical and is determined by the solubility of the compound. Common solvents for the crystallization of organic compounds include ethanol, methanol, ethyl acetate, and hexane. The slow cooling of a saturated solution or the slow evaporation of the solvent can lead to the formation of well-defined crystals of high purity.

Column chromatography on silica gel is a standard method for the initial purification of the crude product. A gradient elution system, typically with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), is used to separate the components based on their polarity.

By employing a combination of these advanced purification techniques, this compound can be isolated with a high degree of purity, suitable for its use in further synthetic transformations.

Chemical Reactivity and Derivatization Pathways of Cytidine 2 ,3 ,5 Tribenzoate

Selective De-O-benzoylation Strategies and Their Mechanistic Implications

The selective removal of benzoyl (Bz) groups from the 2', 3', and 5'-positions of the ribose is fundamental for the synthesis of partially protected cytidine (B196190) derivatives, which are essential building blocks for RNA synthesis. The differential reactivity of the ester linkages allows for controlled deprotection under specific reaction conditions.

The primary hydroxyl at the 5'-position is generally the most reactive, allowing for its selective debenzoylation. However, the main challenge often lies in differentiating between the secondary 2'- and 3'-hydroxyl groups. The selective 2'-O-debenzoylation is often complicated by acyl migration between the adjacent 2' and 3' positions. Studies have shown that careful control of reaction conditions, such as the choice of reagent, solvent, and temperature, is crucial for achieving high regioselectivity. nih.gov

One common strategy involves the use of basic conditions, such as methanolic ammonia (B1221849) or triethylamine-catalyzed methanolysis, to cleave the ester bonds. scielo.brnih.gov The mechanism of base-catalyzed deacylation, such as methanolysis catalyzed by triethylamine, is thought to involve a nucleophilic attack on the carbonyl carbon by methanol, assisted by the base. This forms a tetrahedral intermediate which then collapses to release the deprotected hydroxyl group and methyl benzoate (B1203000). scielo.br

Isomerization between 2'- and 3'-benzoates can occur under both acidic and basic conditions, proceeding through a cyclic orthoester intermediate. The relative stability of the resulting isomers often dictates the final product distribution. nih.gov For instance, careful de-O-benzoylation has been employed in the synthesis of N⁶-benzoyl-2'-O-tetrahydropyranyladenosine, highlighting the precision required in these deprotection steps. cdnsciencepub.com

Table 1: Reagents for Selective De-O-benzoylation

| Reagent/System | Target Position(s) | Notes |

| Methanolic Ammonia | Non-selective | Commonly used for complete deprotection of all ester groups. nih.gov |

| Triethylamine/Methanol/Water | Non-selective | A mild and rapid method for deacetylation, with principles applicable to debenzoylation. scielo.br |

| Hydrazine | Partial/Selective | Used in the deacetylation of nucleosides, can yield mixtures of partially protected compounds. researchgate.net |

| Specific Enzymes (e.g., Esterases) | Highly Selective | Offers high regioselectivity under mild conditions, though substrate scope can be limited. scielo.br |

Transformations at the N4-Amino Position of the Cytosine Base

The exocyclic N4-amino group of the cytosine ring is a key site for modification, influencing hydrogen bonding patterns and, consequently, the biological function of the resulting nucleoside. umich.edu While the electron pair of this amino group is partially delocalized into the heteroaromatic ring, giving the C-N bond significant double-bond character, it remains nucleophilic and can undergo various transformations. umich.edu

A primary modification is N4-acylation, most commonly N4-benzoylation, which serves to protect the amino group during oligonucleotide synthesis. This is often performed in concert with the protection of the ribose hydroxyls. cdnsciencepub.com The synthesis of N4-benzoyl-2'-O-tetrahydropyranylcytidine, for example, involves the specific benzoylation of the N4-position alongside manipulations of the ribose hydroxyls. cdnsciencepub.com

Another significant transformation is N4-alkylation, particularly methylation. N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) are known RNA modifications. nih.govnih.gov Synthetic routes to these modified nucleosides have been developed, typically involving the treatment of a protected cytidine or uridine (B1682114) precursor. nih.gov For instance, the conversion of a uridine analog to a cytidine analog can be achieved by activating the O4-position, making it susceptible to nucleophilic attack by an amine to form the N4-substituted cytosine. nih.govscispace.com While m4C can maintain a standard Watson-Crick base pair with guanine (B1146940), the dimethylated m42C disrupts this pairing, leading to a wobble-like conformation. nih.govnih.gov

Table 2: Examples of N4-Position Modifications

| Reaction Type | Reagent(s) | Product Type |

| Acylation | Benzoyl Chloride / Pyridine | N4-Benzoylcytidine derivative cdnsciencepub.com |

| Alkylation (Monomethylation) | Aqueous Methylamine (B109427) | N4-Methylcytidine (m4C) derivative nih.gov |

| Alkylation (Dimethylation) | Dimethylamine | N4,N4-Dimethylcytidine (m42C) derivative nih.gov |

| Conversion from Uridine | 2,4,6-Triisopropylbenzenesulfonyl chloride, then Ammonia | Cytidine derivative nih.govscispace.com |

Investigations into Other Regioselective Modifications of the Ribose Moiety

Beyond the complete or partial removal of the benzoate esters, the fully protected Cytidine 2',3',5'-tribenzoate can be a precursor for other regioselective modifications of the ribose ring. These modifications are crucial for creating nucleoside analogs with altered structural and biological properties, such as enhanced stability or specific therapeutic activities. smolecule.com

The strategic use of protecting groups allows for reactions at specific hydroxyl positions. For example, after selective deprotection of the 5'-OH group, this primary alcohol can be functionalized, such as by conversion to a phosphoramidite (B1245037) for use in solid-phase oligonucleotide synthesis. nih.govatdbio.com Similarly, selective deprotection of the 2'- or 3'-hydroxyl allows for the introduction of other functional groups or for the formation of the phosphodiester linkage in RNA synthesis. nih.gov

Structural modifications can also be introduced directly onto the carbon skeleton of the ribose. For instance, fluorination or methylation at the 2'- or 4'-positions can significantly impact the sugar pucker conformation and the nucleoside's resistance to enzymatic degradation. smolecule.com The synthesis of these analogs often involves complex multi-step pathways where the benzoate groups protect the hydroxyls during the introduction of the desired modification. researchgate.net For example, the synthesis of 1'-C-cyano pyrimidine (B1678525) nucleosides demonstrated high chemical stability of the cyano group under various reaction conditions used to modify the ribose moiety. researchgate.net

Table 3: Examples of Regioselective Ribose Modifications

| Position | Modification Type | Example Reagents/Methods | Purpose/Significance |

| 5'-OH | Phosphitylation | N,N-Diisopropylamino cyanoethyl phosphonamidic chloride | Preparation for oligonucleotide synthesis. atdbio.com |

| 2'-OH / 3'-OH | Phosphodiester linkage | Phosphoramidite chemistry | RNA synthesis. nih.gov |

| 2'-C | Methylation | Multi-step synthesis from precursors | Enhanced antiviral activity (e.g., against HCV). smolecule.com |

| 4'-C | Fluorination | Multi-step synthesis from precursors | Increased stability against enzymatic degradation. smolecule.com |

| 1'-C | Cyanation | Vorbrüggen reaction with modified sugar | Creation of novel nucleoside analogs. researchgate.net |

Applications in Oligonucleotide Synthesis and Analog Development

Utilization as a Core Building Block in Oligonucleotide Assembly

Cytidine (B196190) 2',3',5'-tribenzoate serves as a fundamental starting material for the preparation of cytidine-containing building blocks used in automated oligonucleotide synthesis. The benzoyl groups attached to the 2', 3', and 5' hydroxyl positions of the ribose sugar effectively mask these reactive sites. This protection is essential to prevent unwanted side reactions during the sequential addition of nucleotides, ensuring that the oligonucleotide chain is assembled in the correct sequence.

The synthesis of modified oligonucleotides, such as those containing N3-methylcytidine, often begins with commercially available cytidine, which is then subjected to a series of chemical reactions. nih.gov These include the introduction of protecting groups at specific positions, such as the 4-amino group (often with a benzoyl group) and the hydroxyl groups of the sugar. nih.gov This multi-step protection strategy, which can involve the use of tribenzoylated intermediates, is a prerequisite for the subsequent conversion of the nucleoside into a phosphoramidite (B1245037) monomer, the reactive unit used in solid-phase synthesis. nih.gov

Integration into Phosphoramidite Chemistry for Solid-Phase Synthesis

The phosphoramidite method is the gold standard for the chemical synthesis of oligonucleotides. tcichemicals.comtwistbioscience.com This process involves the sequential coupling of phosphoramidite monomers to a growing oligonucleotide chain that is attached to a solid support. tcichemicals.combiosearchtech.com Cytidine 2',3',5'-tribenzoate is a key precursor in the preparation of the cytidine phosphoramidite monomers required for this process.

The journey from cytidine to a phosphoramidite monomer ready for synthesis involves several chemical transformations. After the protection of the sugar hydroxyls and the exocyclic amino group, a phosphitylating agent is introduced at the 3'-hydroxyl position (for standard 3' to 5' synthesis). This creates the reactive phosphoramidite moiety. twistbioscience.commagritek.com

The versatility of this precursor is highlighted in the synthesis of modified nucleosides. For instance, the synthesis of 2'-O-methyl-5-methyl-cytidine (2'-OMe-5-Me-C) phosphoramidite, a modification used to enhance the stability and binding affinity of oligonucleotides, can be synthesized from 5-methylcytidine. mdpi.comglenresearch.com This process involves protection of the sugar hydroxyls, often with groups like the tetraisopropyldisiloxanediyl (TIPDS) group, before proceeding with further modifications and the final phosphitylation step. mdpi.com While not a direct use of the tribenzoate, this illustrates the general principle of sugar and base protection in creating specialized phosphoramidite monomers.

The synthesis of other modified cytidine analogs, such as those with carboxamide modifications at the 5-position, also relies on the use of appropriately protected cytidine derivatives as starting materials for their conversion into phosphoramidite reagents. nih.gov

The choice of protecting groups on the nucleoside phosphoramidites can influence coupling efficiency. While the primary role of the benzoyl groups in this compound is protection, their properties can be compared to other protecting group strategies. The conditions required for the removal of benzoyl groups are a key consideration. Standard deprotection protocols often involve treatment with concentrated ammonium (B1175870) hydroxide (B78521). atdbio.com The stability of the benzoyl group on the cytosine base is such that it is cleaved relatively quickly under these conditions. atdbio.com

In some cases, alternative protecting groups are used to achieve specific outcomes. For example, "ultramild" protecting groups are designed for removal under gentler conditions, which can be beneficial when the oligonucleotide contains sensitive modifications. atdbio.com The use of mixed solvents in the coupling reaction has also been shown to improve coupling efficiency, particularly with certain solid supports. csic.es

| Parameter | Standard Phosphoramidite Chemistry | Considerations with Benzoyl Protection |

| Coupling Efficiency | Typically >98-99% atdbio.comcsic.es | The nature of the protecting groups can influence reaction kinetics. |

| Deprotection Conditions | Commonly uses ammonium hydroxide. atdbio.com | Benzoyl groups are readily cleaved by ammonium hydroxide. atdbio.com |

| Side Reactions | Can include depurination or modifications to the bases. biosearchtech.com | Transamidation can occur with benzoyl-protected cytidine if methylamine (B109427) is used for deprotection. atdbio.com |

Contribution to the Synthesis of Chemically Modified RNA and DNA Analogs

The development of therapeutic oligonucleotides has driven the need for a wide variety of chemical modifications to the standard DNA and RNA structures. tcichemicals.comethz.ch These modifications can enhance properties such as nuclease resistance, binding affinity, and pharmacokinetic profiles. ethz.ch Protected cytidine derivatives, including those derived from this compound, are essential for incorporating modified cytidine units into synthetic oligonucleotides.

Examples of such modifications include:

2'-O-Methyl (2'-OMe) modifications: These are common in antisense oligonucleotides and siRNAs to increase stability and binding affinity. glenresearch.com The synthesis of 2'-OMe-cytidine phosphoramidites requires the protection of the other reactive sites on the cytidine nucleoside. silantes.com

5-Methylcytidine: This modification is important in the context of epigenetics and can also influence the structural and binding properties of oligonucleotides. mdpi.comglenresearch.com

N3-Methylcytidine: The synthesis of RNA oligonucleotides containing this modification starts from cytidine and involves a series of protection steps, including benzoyl protection of the amino group, before conversion to the final phosphoramidite. nih.gov

Modifications for nuclease resistance: To protect oligonucleotides from degradation by enzymes, modifications to the phosphodiester backbone or the terminal linkages are often introduced. glenresearch.com This can involve the use of 5'-phosphoramidites for synthesis in the 5' to 3' direction to create nuclease-resistant 3'-3' linkages. glenresearch.comglenresearch.com

The synthesis of these and other analogs, such as those with 2'-fluoro modifications or morpholino backbones, relies on the availability of the corresponding protected phosphoramidite building blocks. metkinenchemistry.comnih.govnih.gov

Comparative Analysis with Other Protecting Group Regimes in Nucleic Acid Synthesis

The choice of protecting groups is a critical aspect of oligonucleotide synthesis strategy. While benzoyl groups are widely used, particularly for the exocyclic amines of adenine (B156593) and cytosine, other protecting groups offer different advantages and are employed in specific situations. atdbio.com

| Protecting Group | Commonly Used For | Deprotection Conditions | Advantages | Disadvantages/Considerations |

| Benzoyl (Bz) | Adenine, Cytosine atdbio.comcsic.es | Ammonium hydroxide atdbio.com | Robust and widely used. | Can lead to transamidation with methylamine. atdbio.com More stable than some other groups, requiring longer deprotection times in some cases. csic.es |

| Isobutyryl (iBu) | Guanine (B1146940) atdbio.comcsic.es | Ammonium hydroxide (slower than Bz) atdbio.com | Standard for guanine protection. | Slower removal can be the rate-limiting step in deprotection. atdbio.com |

| Acetyl (Ac) | Cytosine atdbio.com | Mild basic conditions (e.g., K2CO3 in methanol) or rapidly with ammonia (B1221849). atdbio.com | Avoids transamidation with methylamine due to rapid hydrolysis. atdbio.com | May not be stable enough for all synthesis conditions. |

| Dimethylformamidine (dmf) | Adenine, Guanine nih.gov | Mild basic conditions. | Can be removed under "ultramild" conditions. nih.gov | May not prevent unwanted hybridization in certain applications. nih.gov |

| Allyloxycarbonyl (alloc) | Exocyclic amines | Palladium-catalyzed removal. | Orthogonal to standard deprotection, allowing for on-support modifications. nih.gov | Requires a specific deprotection step. |

The benzoyl protecting group on cytosine is generally considered robust and effective for standard oligonucleotide synthesis. atdbio.com However, for applications requiring very mild deprotection conditions to preserve sensitive functionalities within the oligonucleotide, alternative "ultramild" protecting groups like acetyl for cytosine or dimethylformamidine for adenine and guanine may be preferred. atdbio.comnih.gov The acetyl group on cytidine, for example, is advantageous when using methylamine for deprotection as it is hydrolyzed very quickly, thus preventing a side reaction known as transamidation that can occur with the benzoyl group. atdbio.com

Conversely, in some specialized synthetic schemes, the relative stability of the benzoyl group can be exploited. For instance, it has been noted that the benzoyl group is more stable to removal at room temperature compared to other groups, a property that could potentially be utilized in orthogonal protection strategies. csic.es

Spectroscopic and Advanced Analytical Characterization Techniques for Cytidine 2 ,3 ,5 Tribenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical assignment of Cytidine (B196190) 2',3',5'-tribenzoate. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity of atoms and the spatial orientation of substituents.

In the ¹H NMR spectrum of a related compound, 1-(2',3',5'-Tri-O-benzoyl-β-D-ribofuranosyl)-5-nitrocytidine, the anomeric proton (H-1') appears as a doublet at approximately 6.34 ppm. amazonaws.com The protons of the benzoyl protecting groups typically resonate in the aromatic region, between 7.3 and 8.1 ppm. amazonaws.com The signals for the ribose protons (H-2', H-3', H-4', and H-5') are usually found in the range of 4.7 to 6.0 ppm. amazonaws.com The coupling constants (J-values) between adjacent protons are crucial for determining their relative stereochemistry. For instance, the coupling constant between H-1' and H-2' can help to confirm the β-configuration of the nucleoside. acs.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. For 1-(2',3',5'-Tri-O-benzoyl-β-D-ribofuranosyl)-5-nitrocytidine, the carbonyl carbons of the benzoate (B1203000) groups appear around 165-166 ppm. amazonaws.com The carbons of the ribose moiety resonate between approximately 63 and 91 ppm, while the carbons of the cytosine base and the benzoyl aromatic rings are found further downfield. amazonaws.com The chemical shifts are sensitive to the electronic environment, and the presence of the electron-withdrawing benzoyl groups causes a downfield shift of the attached ribose carbons.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for definitive assignments. COSY spectra reveal proton-proton couplings, helping to trace the connectivity within the ribose ring. rsc.org HSQC correlates directly bonded proton and carbon atoms, while HMBC shows correlations between protons and carbons that are two or three bonds away, which is instrumental in connecting the benzoyl groups to the correct positions on the ribose sugar and confirming the attachment of the base to the anomeric carbon. rsc.org

The stereochemistry of the ribose ring can be further investigated by analyzing the coupling constants and through Nuclear Overhauser Effect (NOE) experiments. The flexibility of the furanose ring means it exists in a conformational equilibrium between North (C3'-endo) and South (C2'-endo) puckers. rsc.org The magnitudes of the proton-proton coupling constants within the ribose ring are indicative of these conformations. researchgate.netmdpi.com For instance, a small J(H1'-H2') value is often associated with a C3'-endo conformation. mdpi.com NOESY (Nuclear Overhauser Effect Spectroscopy) can show through-space interactions between protons, providing evidence for their proximity and helping to assign the stereochemistry, for example, by observing a correlation between H-1' and H-4'. researchgate.net

| Proton | Approximate Chemical Shift (ppm) * | Multiplicity |

| H-6 | ~8.0-8.5 | d |

| Aromatic (Benzoyl) | ~7.3-8.1 | m |

| H-1' | ~6.3 | d |

| H-5 | ~5.9-6.0 | d |

| H-2', H-3' | ~5.8-6.0 | m |

| H-4', H-5' | ~4.7-4.9 | m |

| Note: These are approximate values based on related structures and can vary depending on the solvent and specific experimental conditions. |

| Carbon | Approximate Chemical Shift (ppm) * |

| Carbonyl (Benzoyl) | ~165-166 |

| C-4 | ~160-163 |

| C-2 | ~155 |

| C-6 | ~141-146 |

| Aromatic (Benzoyl) | ~128-134 |

| C-5 | ~97 |

| C-1' | ~89-91 |

| C-4' | ~80-82 |

| C-2' | ~74-75 |

| C-3' | ~70-71 |

| C-5' | ~63-64 |

| Note: These are approximate values based on related structures and can vary depending on the solvent and specific experimental conditions. |

Advanced Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Advanced mass spectrometry (MS) techniques are critical for confirming the molecular weight and elucidating the fragmentation pathways of Cytidine 2',3',5'-tribenzoate. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the elemental composition. rsc.org

For a related compound, 1-(2',3',5'-Tri-O-benzoyl-β-D-ribofuranosyl)-5-nitrocytidine, the expected [M+Na]⁺ ion was observed using HRMS (ESI+), confirming its molecular formula. amazonaws.com Similarly, for this compound, HRMS would be used to verify its molecular weight and formula (C₃₀H₂₅N₃O₈).

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns. In this technique, the molecular ion (precursor ion) is selected and subjected to collision-induced dissociation (CID), breaking it down into smaller fragment ions (product ions). mdpi.com The analysis of these fragments provides structural information. A characteristic fragmentation pattern for nucleosides is the cleavage of the glycosidic bond, resulting in the separation of the nucleobase and the sugar moiety. nih.gov For this compound, this would lead to a fragment corresponding to the protonated cytosine base and a fragment of the tribenzoylated ribose. Further fragmentation of the sugar portion would involve the loss of the benzoate groups. The precise masses of these fragments, as determined by HRMS, help to confirm the structure of the molecule. mdpi.comnih.gov

| Ion | Description | Expected m/z (for C₃₀H₂₅N₃O₈) |

| [M+H]⁺ | Protonated molecular ion | 556.1669 |

| [M+Na]⁺ | Sodiated molecular ion | 578.1488 |

| [M-C₇H₅O₂]⁺ | Loss of a benzoyl group | 450.1247 |

| [C₉H₁₂N₃O₅]⁺ | Tribenzoylated ribose fragment | - |

| [C₄H₆N₃O]⁺ | Protonated Cytosine base | 112.0511 |

| Note: Expected m/z values are calculated based on the chemical formula and may vary slightly in experimental data. |

Infrared (IR) Spectroscopy for Functional Group Validation

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific chemical bonds.

The IR spectrum of this compound would exhibit several key absorption bands. A strong absorption band in the region of 1720-1740 cm⁻¹ is characteristic of the C=O stretching vibration of the ester functional groups of the three benzoate moieties. amazonaws.comoup.com The presence of aromatic rings in the benzoate groups and the cytosine base would give rise to C=C stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.org C-H stretching vibrations from the aromatic rings would be observed above 3000 cm⁻¹, while those from the ribose sugar would appear just below 3000 cm⁻¹. libretexts.org The C-O stretching vibrations of the ester and ether linkages in the ribose ring would produce strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. libretexts.org The N-H stretching vibrations of the amino group on the cytosine ring would be expected in the 3100-3500 cm⁻¹ range.

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) * |

| Ester (C=O) | Stretch | 1720-1740 |

| Aromatic (C=C) | Stretch | 1450-1600 |

| Amine (N-H) | Stretch | 3100-3500 |

| C-O (Ester/Ether) | Stretch | 1000-1300 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | <3000 |

| Note: These are approximate frequency ranges and can be influenced by the molecular environment. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophoric Properties and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within a molecule and is a standard method for determining the concentration of nucleic acids and their derivatives in solution. atdbio.com The heterocyclic bases of nucleosides are aromatic and absorb UV light. atdbio.com

The concentration of a solution of this compound can be determined using the Beer-Lambert law, A = εcl, where A is the absorbance, ε is the molar extinction coefficient (a constant for a given substance at a specific wavelength), c is the concentration, and l is the path length of the cuvette. nih.gov By measuring the absorbance at the λmax and knowing the molar extinction coefficient, the concentration can be accurately calculated. atdbio.comnih.gov The molar extinction coefficient can be determined experimentally or estimated. The pH of the solution can affect the UV spectrum of nucleosides, so it is important to perform measurements in a buffered solution. mdpi.com

| Chromophore | Approximate λmax (nm) * |

| Cytosine | 271 |

| Benzoate | ~230, ~275 |

| This compound | Expected to be a composite of the individual chromophores |

| Note: The λmax can be influenced by the solvent and the electronic interactions between the chromophores in the molecule. |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

For a successful X-ray crystallographic analysis, a high-quality single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision.

The crystal structure of this compound would reveal the exact conformation of the ribose ring (i.e., the specific sugar pucker), the orientation of the cytosine base relative to the sugar (the glycosidic torsion angle), and the arrangement of the three benzoate groups. sfu-kras.ru This detailed structural information is invaluable for understanding how the molecule might interact with biological targets. While obtaining suitable crystals of modified nucleosides can be challenging, the resulting structural data is unparalleled in its detail. glenresearch.com The analysis of crystal structures of related acylated nucleosides can provide insights into the expected conformational preferences. researchgate.net

Mechanistic Investigations of Chemical Processes Involving Cytidine 2 ,3 ,5 Tribenzoate

Elucidation of Reaction Mechanisms in Benzoylation and Subsequent Deprotection

The synthesis of Cytidine (B196190) 2',3',5'-tribenzoate is a fundamental process in nucleoside chemistry, often employed to protect the hydroxyl groups of the ribose moiety. The benzoylation reaction, which introduces the benzoyl protecting groups, and the subsequent deprotection are critical steps that have been mechanistically investigated to optimize reaction conditions and yields.

Benzoylation Mechanism:

The benzoylation of cytidine to form Cytidine 2',3',5'-tribenzoate typically proceeds via a nucleophilic acyl substitution reaction. The process generally involves the use of benzoyl chloride in the presence of a base, such as pyridine. The mechanism can be outlined as follows:

Activation of Benzoyl Chloride: Pyridine, acting as a nucleophilic catalyst, attacks the electrophilic carbonyl carbon of benzoyl chloride. This forms a highly reactive N-benzoylpyridinium intermediate.

Nucleophilic Attack by Hydroxyl Groups: The hydroxyl groups at the 2', 3', and 5' positions of the cytidine ribose moiety act as nucleophiles. They sequentially attack the carbonyl carbon of the N-benzoylpyridinium intermediate. The 5'-hydroxyl is generally the most reactive due to less steric hindrance, followed by the 2' and 3'-hydroxyls.

Proton Transfer and Product Formation: Following the nucleophilic attack, a proton is transferred from the hydroxyl group to a base (e.g., another molecule of pyridine), leading to the formation of the benzoyl ester and regenerating the catalyst. This process is repeated until all three hydroxyl groups are benzoylated.

A similar benzoylation process is observed in the synthesis of other protected nucleosides, such as the tribenzoylation of 2'-deoxy-2'-fluoro-2'-C-methylcytidine using benzoyl chloride in pyridine. portico.org The exocyclic amine of the cytosine base can also be benzoylated, though this typically requires more forcing conditions or different reagents. researchgate.net

Deprotection Mechanism:

The removal of the benzoyl protecting groups (debenzoylation) is typically achieved by ammonolysis, using ammonia (B1221849) in methanol. portico.org This reaction is a nucleophilic acyl substitution where ammonia acts as the nucleophile.

Nucleophilic Attack: An ammonia molecule attacks the carbonyl carbon of the benzoyl ester group.

Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, leading to the departure of the alkoxide (the deprotected hydroxyl group of the nucleoside) and the formation of benzamide. This process is repeated for all three benzoyl groups, regenerating the free hydroxyl groups on the ribose.

The efficiency of both benzoylation and deprotection can be influenced by factors such as the choice of solvent, base, and temperature.

| Reaction Step | Reagents | Key Mechanistic Feature | Typical Outcome |

| Benzoylation | Benzoyl Chloride, Pyridine | Nucleophilic acyl substitution via N-benzoylpyridinium intermediate | Formation of this compound |

| Deprotection | Methanolic Ammonia | Nucleophilic acyl substitution (ammonolysis) | Regeneration of Cytidine and formation of Benzamide |

Studies on Stereochemical Control and Anomeric Selectivity in Nucleoside Reactions

Stereochemical control, particularly at the anomeric center (C1' of the ribose), is paramount in nucleoside synthesis to ensure the formation of the biologically active β-anomer. While this compound itself has a fixed β-configuration, its use as an intermediate in glycosylation reactions highlights the importance of understanding and controlling anomeric selectivity.

The stereochemical outcome of glycosylation reactions is heavily influenced by the nature of the protecting groups on the sugar moiety. The 2'-benzoyl group in this compound can play a crucial role in directing the stereochemistry of glycosylation through neighboring group participation .

Neighboring Group Participation:

When a glycosyl donor with a participating group (like a benzoyl group) at the C2' position is used, the formation of the β-glycoside is favored. The mechanism is as follows:

Formation of an Oxonium Ion: Activation of a glycosyl donor by a Lewis acid leads to the departure of the leaving group and the formation of an oxonium ion intermediate.

Anchimeric Assistance: The carbonyl oxygen of the C2'-benzoyl group attacks the anomeric center from the α-face, forming a cyclic acyloxonium ion intermediate. This intermediate shields the α-face of the ribose ring.

Nucleophilic Attack: The incoming nucleobase can then only attack from the less hindered β-face, leading to the exclusive or predominant formation of the β-anomer.

This principle of neighboring group participation is a cornerstone of stereocontrolled glycosylation in carbohydrate chemistry. researchgate.net Studies on the synthesis of various nucleoside analogues have demonstrated the effectiveness of C2'-acyl protecting groups in achieving high β-selectivity. researchgate.net

In some cases, photochemical anomerization can be employed to convert an undesired α-anomer to the natural β-anomer. rsc.orgrsc.orgnih.govd-nb.info Irradiation with UV light can induce an equilibrium between the two anomers, and under specific conditions, the β-anomer can be favored. rsc.orgrsc.org However, this is more relevant for the synthesis of the initial nucleoside rather than reactions involving the pre-formed tribenzoate.

| Factor | Influence on Stereochemistry | Typical Result with 2'-Benzoyl Group |

| Neighboring Group Participation | The C2'-benzoyl group provides anchimeric assistance. | High selectivity for the β-anomer. |

| Solvent Polarity | Can influence the stability of intermediates. Nonpolar solvents may favor SN2-like reactions. researchgate.net | The outcome is often dominated by neighboring group participation. |

| Lewis Acid | Activates the glycosyl donor. | The choice of Lewis acid can affect reaction rates but not typically the stereochemical outcome when a participating group is present. |

Role of Lewis Acids and Other Catalysts in Sugar Moiety Transformations and Glycosylation

Lewis acids and other catalysts are indispensable in modern nucleoside chemistry for activating sugar donors and facilitating glycosylation and other transformations of the sugar moiety. beilstein-journals.orgrsc.org When using a protected sugar derivative like a tribenzoate in a glycosylation reaction, a catalyst is required to generate a reactive electrophile at the anomeric center.

Role of Lewis Acids in Glycosylation:

The most common method for forming the N-glycosidic bond is the Vorbrüggen glycosylation, which typically involves the reaction of a silylated nucleobase with a per-acylated sugar (like a tribenzoate derivative of a ribosyl halide or acetate). A Lewis acid is used to catalyze this reaction. beilstein-journals.org

Common Lewis acids used in these reactions include:

Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf): A powerful and widely used Lewis acid for activating glycosyl donors. beilstein-journals.org

Stannic Chloride (SnCl₄): Another effective Lewis acid for promoting glycosylation reactions. portico.org

Titanium Tetrachloride (TiCl₄): Used as a catalyst in the coupling of sugar precursors with silylated bases. beilstein-journals.org

The general mechanism involving a Lewis acid catalyst is as follows:

Activation of the Glycosyl Donor: The Lewis acid coordinates to the leaving group at the anomeric center (e.g., a halide or acetate), making it a better leaving group.

Formation of the Electrophilic Intermediate: The leaving group departs, generating a key electrophilic intermediate, often an oxonium ion or, in the presence of a C2'-participating group, a cyclic acyloxonium ion.

Nucleophilic Attack by the Silylated Base: The silylated nucleobase attacks the anomeric center of the electrophilic sugar intermediate.

Formation of the N-Glycosidic Bond: The N-glycosidic bond is formed, and subsequent workup removes the silyl (B83357) group from the nucleobase, yielding the protected nucleoside.

The choice of Lewis acid can be critical for the success of the reaction, with stronger Lewis acids generally leading to faster reaction rates. However, they can also promote side reactions if not used under carefully controlled conditions. rsc.org

Other Catalysts:

In addition to Lewis acids, other catalytic systems have been developed. For instance, combinations of hypervalent iodine compounds and a Lewis acid have been used for synthesizing certain nucleoside derivatives. beilstein-journals.orgresearchgate.net Furthermore, biocatalysis, using enzymes like phosphorylases or hydrolases, is an emerging and powerful tool for nucleoside synthesis, often offering high selectivity under mild conditions. tugraz.atacs.org However, for chemical transformations involving robust protecting groups like benzoates, traditional chemical catalysts remain the standard.

| Catalyst | Typical Application | Mechanism of Action |

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Vorbrüggen Glycosylation | Activation of glycosyl donor by coordination to the anomeric leaving group. |

| Stannic Chloride (SnCl₄) | Vorbrüggen Glycosylation | Similar to TMSOTf, promotes formation of an electrophilic sugar intermediate. |

| Titanium Tetrachloride (TiCl₄) | N-Glycosylation | Catalyzes the coupling of sugar precursors with nucleobases. |

| Hypervalent Iodine/Lewis Acid | Synthesis of specific nucleoside derivatives | Oxidative glycosylation reactions. |

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis of Cytidine (B196190) 2',3',5'-tribenzoate in Solution and Solid States

The three-dimensional structure of Cytidine 2',3',5'-tribenzoate is not static; it exists as an equilibrium of different conformers. Conformational analysis aims to identify these stable arrangements and their relative populations in both the solid state and in solution. The primary determinants of its shape are the pucker of the furanose ring, the orientation of the glycosidic bond connecting the cytidine base to the sugar, and the rotation around the C4'-C5' bond of the exocyclic group.

In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for conformational analysis. nih.govunibas.it By analyzing the coupling constants between protons on the ribose ring, particularly the ³J(H1'-H2') value, the equilibrium between N and S conformers can be estimated. researchgate.net A larger coupling constant typically indicates a higher population of the S-pucker, while a smaller constant suggests a preference for the N-pucker. acs.org The conformation of the exocyclic 5'-CH₂OBz group is also analyzed through coupling constants, revealing preferences for gauche-gauche (gg), gauche-trans (gt), or trans-gauche (tg) rotamers. acs.org

| NMR Parameter | Structural Feature | Interpretation |

|---|---|---|

| ³J(H1'-H2') | Ribose Pucker (N/S Equilibrium) | Small value (~1-3 Hz) indicates a majority N-pucker. Large value (~7-9 Hz) indicates a majority S-pucker. Intermediate values suggest a dynamic equilibrium. |

| ΣJ(H4') = ³J(H4'-H5') + ³J(H4'-H5'') | Exocyclic Group Conformation | Helps determine the population of gg, gt, and tg rotamers around the C4'-C5' bond. |

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide profound insight into the electronic properties and inherent reactivity of this compound. mdpi.comchem8.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. nih.gov

From these calculations, several key reactivity descriptors can be derived:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. The LUMO is the orbital most likely to accept an electron, highlighting sites prone to nucleophilic attack.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. ekb.eg A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. ekb.eg It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack), which is invaluable for predicting intermolecular interaction sites. ekb.eg

These descriptors are essential for understanding the molecule's behavior in chemical reactions and its potential interactions with biological targets. wisdomlib.org

| Descriptor | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating ability; relates to ionization potential. |

| LUMO Energy | Indicates electron-accepting ability; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity, kinetic stability, and polarizability. ekb.eg |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. ekb.eg |

| Global Hardness (η) | Measures resistance to change in electron distribution; calculated from the HOMO-LUMO gap. |

| Global Softness (S) | The reciprocal of hardness; measures the capacity of a molecule to receive electrons. |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. osti.gov For this compound, MD simulations are particularly useful for understanding how the solvent environment influences its conformational dynamics and for characterizing its intermolecular interactions. jlu.edu.cnaps.org

In an MD simulation, the molecule is placed in a box of explicit solvent molecules (e.g., water, DMSO, or chloroform), and the forces between all atoms are calculated using a force field. Newton's equations of motion are then solved to simulate the trajectory of each atom. This approach allows for the observation of dynamic processes, such as:

Solvation Shell Structure: MD simulations reveal how solvent molecules arrange themselves around the solute, forming solvation shells. This includes the identification of specific and persistent interactions like hydrogen bonds between the solvent and the carbonyl oxygens or N-H groups of the cytidine base. jlu.edu.cn

Conformational Flexibility: By simulating the molecule's movement in a solvent, MD can explore the conformational landscape and the transitions between different states (e.g., N/S pucker interconversion). This provides a more realistic picture of the molecule's flexibility than static calculations. nih.gov

Intermolecular Interactions: When simulating multiple solute molecules, MD can be used to study aggregation and the formation of dimers or larger clusters. nih.gov It can characterize the non-covalent interactions, such as π-π stacking between the benzoyl and cytidine rings and hydrogen bonds, that mediate these associations.

| Interaction Type | Potential Sites on this compound |

|---|---|

| Hydrogen Bonding (with solvent or other solutes) | Cytosine ring (N-H, N, C=O), Benzoyl carbonyl oxygens. |

| π-π Stacking | Cytosine ring, Phenyl groups of the tribenzoate moieties. |

| van der Waals Forces | All atoms; contributes to overall packing and association. |

| Hydrophobic Interactions | The large, nonpolar surface area of the benzoyl groups in aqueous solution. |

Emerging Research Directions and Future Prospects in Cytidine 2 ,3 ,5 Tribenzoate Chemistry

Development of More Efficient and Sustainable Synthetic Approaches

The classical synthesis of Cytidine (B196190) 2',3',5'-tribenzoate involves the acylation of cytidine using an excess of benzoyl chloride in a suitable solvent like pyridine. While effective, this method often presents challenges related to selectivity, purification, and the use of hazardous reagents. Modern research is geared towards overcoming these limitations through greener and more efficient catalytic methods.

One promising direction is the development of catalytic regioselective acylation, which minimizes the need for protection and deprotection steps. acs.org While direct selective tribenzoylation of unprotected cytidine remains a challenge, organocatalytic approaches using N-heterocyclic carbenes (NHCs) have shown success in the regioselective acylation of specific hydroxyl groups on nucleosides. acs.org This strategy could pave the way for more streamlined syntheses of fully protected nucleosides like Cytidine 2',3',5'-tribenzoate.

Furthermore, the principles of green chemistry are being increasingly applied to nucleoside modifications. This includes the use of less toxic solvents, exploring enzymatic catalysis, and developing flow chemistry processes. beilstein-journals.orgmdpi.com For instance, flow microreactor systems allow for highly controlled and rapid reactions, potentially improving yields and reducing waste compared to traditional batch processing. beilstein-journals.org The synthesis of related benzoylated ribose derivatives has been achieved through one-pot reactions using catalysts like tin tetrachloride (SnCl₄) under anhydrous conditions, suggesting more efficient pathways that could be adapted for cytidine. acs.org

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Organocatalysis | Use of small organic molecules (e.g., N-heterocyclic carbenes) to catalyze reactions. acs.org | Potential for high regioselectivity, avoiding complex protection/deprotection schemes; milder reaction conditions. |

| Flow Chemistry | Reactions are performed in a continuously flowing stream within a microreactor. beilstein-journals.org | Enhanced reaction control, improved safety, higher yields, and easier scalability. |

| One-Pot Synthesis | Multiple reaction steps are carried out in a single reactor without isolating intermediates. acs.org | Reduced solvent usage, less waste generation, and time savings. |

| Sustainable Catalysts | Employing heterogeneous catalysts or biocatalysts that can be easily recovered and reused. mdpi.com | Increased sustainability, lower cost, and simplified product purification. |

Exploration of Novel Protecting Group Strategies with Enhanced Features

The benzoyl groups in this compound serve as persistent protecting groups, stable to many synthetic conditions but removable at the final stage. umich.edu However, the search for new protecting groups with improved features—such as enhanced solubility, milder deprotection conditions, and orthogonality—is a major theme in nucleic acid chemistry. umich.edursc.org These advancements influence the synthesis and utility of intermediates like the tribenzoate derivative.

Orthogonal protecting groups, which can be removed under distinct conditions without affecting others, are particularly valuable. diva-portal.org For instance, silyl-based protecting groups like tert-butyldimethylsilyl (TBDMS) are widely used and can be cleaved with fluoride (B91410) reagents, offering an alternative to the basic hydrolysis required for benzoates. diva-portal.orgcdnsciencepub.com Other innovative groups, such as the 2'-O-imino-2-propanoate, have been developed to offer specific advantages like improved coupling efficiencies in solid-phase RNA synthesis. acs.org

The choice of protecting group can also address practical issues like solubility. For example, the t-butylbenzoyl group has been used to prevent the precipitation of monomers during peptide nucleic acid (PNA) synthesis, a challenge that can arise with standard benzoyl groups. rsc.org The development of such specialized acyl groups could lead to new tribenzoate analogues of cytidine with superior handling properties for automated synthesis.

| Protecting Group Class | Example | Key Feature/Advantage | Reference |

| Silyl (B83357) Ethers | tert-Butyldimethylsilyl (TBDMS) | Orthogonal to acid- and base-labile groups; cleaved by fluoride ions. | cdnsciencepub.com |

| Acyl Groups | Phenoxyacetyl (Pac) | More labile to basic nucleophiles than benzoyl, allowing for milder deprotection. | acs.org |

| Photolabile Groups | Nitroveratryloxycarbonyl (NVOC) | Removable by UV light, avoiding chemical reagents for deprotection. | rsc.org |

| Fluorous Groups | Fluorous silyl ethers | Facilitate purification via fluorous solid-phase extraction. | N/A |

| Dithioacetals | tert-Butyldithiomethyl (DTM) | Orthogonal to standard protecting groups in DNA synthesis; removed under mild aqueous conditions. | diva-portal.org |

Potential for Applications Beyond Traditional Nucleic Acid Synthesis in Advanced Organic Materials and Chemical Biology

While this compound is primarily an intermediate for oligonucleotide synthesis, its structural motifs and chemical properties suggest potential for broader applications. Modified and acylated nucleosides are finding new roles in chemical biology and materials science.

In chemical biology, acylation is a key tool for modulating the properties of RNA. For example, replacing cytidine with N4-acetylcytidine (ac4C) in synthetic mRNA has been shown to reduce inflammatory responses while maintaining compatibility with the ribosome. nih.gov This highlights how acylation can be used to fine-tune the biological interactions of nucleic acids. The extensive benzoylation of this compound could be leveraged to study RNA-protein interactions or to develop probes with specific solubility properties for cellular delivery. Acylation can also protect RNA from degradation, a concept that could be explored with benzoylated derivatives. nih.gov

In the realm of advanced materials, the tribenzoate moiety itself is of interest. For example, benzene-1,3,5-tribenzoate has been used as a linker to create metal-organic frameworks (MOFs) with high gas storage capacities. researchgate.net This suggests that nucleoside derivatives like this compound could potentially be incorporated as building blocks for novel, functional biomaterials. The defined stereochemistry of the ribose scaffold combined with the aromatic benzoate (B1203000) groups could lead to self-assembling structures with unique chiroptical or recognition properties. Furthermore, the ability of acylated nucleosides to confer solubility in organic solvents could be exploited to process these molecules into films or other material formats. nih.gov

Q & A

Q. What are the key synthetic routes for Cytidine 2',3',5'-tribenzoate, and how can reaction conditions influence yield and purity?

this compound is synthesized via benzoate esterification of cytidine’s hydroxyl groups. Critical steps include:

- Protection of reactive sites : Use of benzoyl chloride or anhydrides under anhydrous conditions to avoid hydrolysis.

- Solvent selection : Pyridine or dimethylformamide (DMF) to stabilize intermediates and enhance reactivity .

- Temperature control : Reactions typically proceed at 60–80°C to balance reaction rate and side-product formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product. Contaminants like unreacted cytidine or mono-/di-benzoates require careful monitoring via TLC or HPLC .

Q. How is the structural integrity of this compound validated in experimental settings?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR to verify benzoate group integration and ribose ring conformation. Distinct signals for aromatic protons (~7.5–8.1 ppm) and anomeric protons (~6.0 ppm) are critical .

- Mass spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., m/z 597.53 for CHNO) .

- X-ray crystallography : For crystalline derivatives, lattice parameters and hydrogen-bonding networks provide atomic-level resolution .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in reported bioactivities of this compound derivatives?

Discrepancies in antiviral or antitumor efficacy arise from:

- Experimental design variations : Cell line specificity (e.g., HIV-infected vs. cancer cell models) and concentration thresholds (e.g., IC values from 10–100 µM) .

- Metabolic stability : Tribenzoate’s lipophilicity may enhance membrane permeability but reduce aqueous solubility, affecting bioavailability. Parallel assays under standardized conditions (e.g., serum-free media) are recommended .

- Data normalization : Use internal controls (e.g., stable isotope-labeled cytidine derivatives) to correct for batch-to-batch variability .

Q. How can isotopic labeling (e.g., 13^{13}13C) of this compound enhance metabolic pathway analysis?

C-labeled tribenzoate derivatives enable:

- Tracer studies : Tracking incorporation into nucleic acids or lipid membranes via LC-MS or NMR, revealing metabolic flux in cancer or viral replication models .

- Interaction mapping : Isotope-edited vibrational spectroscopy (e.g., FTIR) to study binding kinetics with enzymes like ribonucleases or polymerases .

Q. What strategies optimize the use of this compound in drug delivery systems?

The tribenzoate moiety enhances lipophilicity, which can be leveraged for:

- Prodrug design : Enzymatic cleavage of benzoate groups in target tissues (e.g., esterase-rich environments) to release active cytidine .

- Nanoparticle formulation : Encapsulation in lipid-based carriers to improve pharmacokinetics and reduce off-target toxicity .

Methodological Notes

- Contradiction resolution : Always cross-validate bioactivity claims using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .

- Synthetic reproducibility : Document solvent purity, moisture levels, and catalyst ratios to ensure batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.